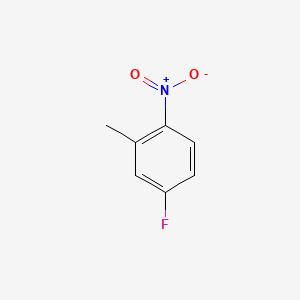

5-Fluoro-2-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFOWEGCZWLHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196238 | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-33-3 | |

| Record name | 4-Fluoro-2-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL37KMH6YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Fluoro-2-nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-nitrotoluene, a key intermediate in the development of various pharmaceutical compounds.[1] The strategic placement of the fluoro and nitro groups on the toluene (B28343) ring makes it a valuable building block for modifying the pharmacological properties of drug candidates, potentially enhancing efficacy and metabolic stability.[1] This document details a primary synthesis pathway, provides a thorough experimental protocol, and presents relevant quantitative data to support laboratory and developmental research.

Core Synthesis Pathway: Electrophilic Nitration of 4-Fluorotoluene (B1294773)

The principal and most direct method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 4-fluorotoluene. In this reaction, a nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The fluorine atom and the methyl group on the aromatic ring direct the incoming nitro group to specific positions. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents favor the introduction of the nitro group at the 2-position (ortho to the methyl group and meta to the fluorine) and the 3-position (ortho to the fluorine and meta to the methyl group). Steric hindrance from the methyl group can influence the regioselectivity of the reaction.

A logical workflow for this synthesis is depicted below:

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound adapted from established procedures for the nitration of similar fluorinated aromatic compounds.[2][3]

Materials and Reagents:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. Allow the mixture to cool.

-

Reaction Setup: Place 30 g of 4-fluorotoluene into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to -15°C using an appropriate cooling bath (e.g., ice-salt).[2]

-

Nitration: Slowly add the pre-cooled nitrating mixture (approximately 33 ml of nitric acid in sulfuric acid) to the stirred 4-fluorotoluene over a period of two hours, ensuring the temperature is maintained at -15°C.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at -15°C for one hour.[2] Subsequently, allow the reaction mixture to slowly warm to room temperature (20°C).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Pour the reaction mixture carefully onto crushed ice with stirring.[2][3] Transfer the mixture to a separatory funnel and extract the product with ether.[2]

-

Washing: Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation. The fraction boiling at 100°-101° C at 10 to 11 mm Hg corresponds to this compound.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₆FNO₂ | [4] |

| Molecular Weight | 155.13 g/mol | [4] |

| Boiling Point | 100°-101° C at 10-11 mm Hg | [2] |

| CAS Number | 446-33-3 | [4] |

| Appearance | Not specified in the provided context | |

| Yield | 34.4 g (from 30 g starting material) | [2] |

Alternative Synthesis Pathway

An alternative, though less direct, route to a similar isomer, 2-fluoro-5-nitrotoluene (B1294961), involves the fluorination of 2-chloro-5-nitrotoluene (B86962) using a palladium catalyst and a fluoride (B91410) source like silver fluoride (AgF).[5] This method, while effective, requires more specialized reagents and conditions, including a sealed tube and heating to 150°C.[5]

Caption: Alternative synthesis of a 2-fluoro-5-nitrotoluene isomer.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety procedures.

References

physical and chemical properties of 5-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrotoluene is a fluorinated aromatic compound that serves as a critical intermediate in the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a toluene (B28343) backbone substituted with a nitro group and a fluorine atom, provides a versatile platform for further chemical modifications. The presence of the nitro and fluoro groups significantly influences the molecule's reactivity and the pharmacological properties of its derivatives, such as enhancing efficacy and metabolic stability.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its role as a key building block in synthetic chemistry.

Physical and Chemical Properties

This compound is typically a pale yellow crystalline powder or a colorless to light yellow liquid.[3][4] It possesses a characteristic aromatic nitro compound odor.[3]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist due to different experimental conditions and purity levels.

| Property | Value | Citations |

| Molecular Formula | C₇H₆FNO₂ | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| CAS Number | 446-33-3 | [3] |

| Appearance | Pale yellow crystalline powder or colorless to light yellow liquid | [3][4] |

| Melting Point | 10-12 °C / ~20 °C / 28 °C | [3] |

| Boiling Point | 235-238 °C (at 760 mmHg) / 97-98 °C (at 10 mmHg) | [3][5] |

| Density | 1.272 g/mL at 25 °C / 1.32 g/cm³ (approx.) | [3][5] |

| Refractive Index (n20/D) | 1.527 | [5] |

| Flash Point | 87 °C / 88 °C (closed cup) | [5] |

| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | [3] |

| Purity (typical) | ≥98.5% (HPLC) | [3] |

Chemical Reactivity and Applications

This compound is a key intermediate in organic synthesis due to its selective reactivity, particularly in transformations involving the nitro group.[3] It exhibits excellent thermal stability.[3]

Its primary applications include:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of fluorinated pharmaceutical compounds, including antimicrobial agents and fluoroquinolones.[3]

-

Agrochemical Synthesis: It is used in the preparation of herbicides and plant growth regulators.[4]

-

Specialty Chemicals: It acts as a precursor in the manufacturing of specialty dyes and electronic materials.[3]

A common reaction it undergoes is the synthesis of 5-fluoro-2-nitrobenzaldehyde, another important intermediate in pharmaceutical chemistry.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical properties and a representative synthesis of this compound.

Determination of Physical Properties

4.1.1 Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point range of solid organic compounds.[1]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample of this compound is crystalline. If it is in liquid form at room temperature, it should be cooled to induce crystallization.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to about 2°C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[1]

-

4.1.2 Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[7]

-

Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or aluminum block), rubber band or thread.[5][7]

-

Procedure:

-

Place a few milliliters of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

4.1.3 Density Determination

The density of liquid this compound can be determined by measuring the mass of a known volume.[8]

-

Apparatus: Graduated cylinder (e.g., 10 mL), electronic balance (accurate to at least 0.01 g).[8][9]

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[8]

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Subtract the mass of the empty graduated cylinder to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.[10]

-

Repeat the measurement two more times and calculate the average density for improved accuracy.[8]

-

4.1.4 Refractive Index Determination

An Abbe refractometer is commonly used to measure the refractive index of a liquid.[11]

-

Apparatus: Abbe refractometer, dropper, a suitable solvent for cleaning (e.g., ethanol or acetone).

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and a suitable solvent.

-

Apply a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Switch on the light source and look through the eyepiece.

-

Adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and centered on the crosshairs.[12]

-

If a colored band is visible, adjust the compensator to remove it.[12]

-

Read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.

-

Synthesis of this compound

A common laboratory-scale synthesis involves the nitration of 3-fluorotoluene (B1676563).[4]

-

Reactants: 3-Fluorotoluene (1-fluoro-3-methylbenzene), 90% aqueous nitric acid, dichloromethane (B109758), saturated aqueous sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure:

-

Cool a stirred solution of 90% aqueous nitric acid (100 mL) to 0-5 °C in an ice bath.

-

Slowly add 3-fluorotoluene (30 g, 273 mmol) dropwise to the cold nitric acid solution.[4]

-

Maintain the temperature between 0-5 °C during the addition.

-

After the addition is complete, stir the reaction mixture for 30 minutes.[4]

-

Pour the reaction mixture into ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL) to neutralize any remaining acid.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification

The crude this compound can be purified by silica (B1680970) gel column chromatography.[4]

-

Apparatus: Chromatography column, silica gel, eluent (e.g., a gradient of ethyl acetate (B1210297) in petroleum ether).

-

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., 0.5% to 3.3% ethyl acetate).[4]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a yellow oil.[4]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. nbinno.com [nbinno.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. davjalandhar.com [davjalandhar.com]

5-Fluoro-2-nitrotoluene: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitrotoluene is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the interplay of the electron-withdrawing nitro group and the activating fluoro substituent on the aromatic ring. This guide provides an in-depth analysis of the core mechanisms governing its reactions, focusing on nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group, which are pivotal for its application in the synthesis of complex molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 10-12 °C | [1] |

| Boiling Point | 235-238 °C | [1] |

| Density | 1.32 g/cm³ (approx.) | [1] |

| Solubility | Soluble in ethanol (B145695), ether; slightly soluble in water | [1] |

Core Reaction Mechanisms

The synthetic utility of this compound is primarily centered around two key reaction types: nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring susceptible to nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile on the carbon bearing the fluorine atom leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the nitro group. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of the SNAr reaction of this compound.

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 2-nitroanilines, which are valuable precursors for various heterocyclic compounds.

Experimental Protocol: General Procedure for Amination

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 80 | 4-8 | >90 (representative) |

| Morpholine | K₂CO₃ | DMF | 80 | 4-8 | >90 (representative) |

| Aniline (B41778) | Et₃N | DMSO | 100 | 12-24 | 70-85 (representative) |

Note: The data in this table is representative of typical SNAr reactions of activated fluoroaromatics and may vary for this compound.

Alkoxides and phenoxides react with this compound to form the corresponding aryl ethers. These reactions are typically carried out in the presence of a strong base to generate the nucleophile in situ.

Experimental Protocol: General Procedure for Etherification

To a solution of the alcohol or phenol (B47542) (1.2 eq) in an anhydrous solvent such as THF or DMF, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) is added at 0 °C. After stirring for 30 minutes, this compound (1.0 eq) is added, and the reaction is heated to 60-80 °C. The reaction progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification via column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | NaH | THF | 60 | 2-4 | >95 (representative) |

| Sodium Phenoxide | NaH | DMF | 80 | 6-12 | 80-90 (representative) |

Note: The data in this table is representative and may vary for specific reactions.

Thiolates are potent nucleophiles that readily displace the fluoride in this compound to yield thioethers.

Experimental Protocol: General Procedure for Thioetherification

To a suspension of a base such as K₂CO₃ (2.0 eq) in a suitable solvent (e.g., DMF), the thiol (1.1 eq) is added, and the mixture is stirred for 20-30 minutes at room temperature to form the thiolate. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature until completion as monitored by TLC. The reaction is quenched with water, and the product is extracted, washed, dried, and purified by column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 1-3 | >95 (representative) |

| Sodium thiomethoxide | NaSMe | DMF | 25 | 1-2 | >95 (representative) |

Note: The data in this table is representative and may vary for specific reactions.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 5-fluoro-2-aminotoluene. This transformation is a critical step in the synthesis of many pharmaceutical and agrochemical compounds, as the resulting aniline is a versatile building block for the construction of heterocyclic systems.

A common method for this reduction is catalytic hydrogenation.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

In a pressure vessel, this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude 5-fluoro-2-aminotoluene, which can be further purified by distillation or recrystallization if necessary.

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 10% Pd/C | Ethanol | 1-3 | 25 | 2-6 | >95 |

| 5% Pt/C | Acetic Acid | 1-3 | 25 | 3-8 | >95 |

| Raney Nickel | Methanol | 3-5 | 50 | 4-10 | >90 |

Note: The data in this table is based on general procedures for nitroarene reduction and provides expected outcomes for this compound.

Application in the Synthesis of Heterocyclic Compounds

The derivatives of this compound, particularly 5-fluoro-2-aminotoluene, are key intermediates in the synthesis of various heterocyclic compounds, such as benzimidazoles.

Synthesis of Benzimidazoles

Fluorinated benzimidazoles are of significant interest in medicinal chemistry due to their wide range of biological activities. A common synthetic route involves the reductive cyclization of a substituted 2-nitroaniline (B44862) with an aldehyde.

Caption: Logical workflow for the synthesis of fluorinated benzimidazoles.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-fluorobenzimidazoles [3]

To a mixture of the N-aryl-5-fluoro-2-nitroaniline derivative (1.0 eq) and an aromatic aldehyde (1.1 eq) in a mixture of ethanol and water, a reducing agent such as sodium dithionite (B78146) (4.0 eq) is added portion-wise at reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold water and ethanol, and dried. The crude product can be recrystallized for further purification.

| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Na₂S₂O₄ | Ethanol/Water | 80 | 4-6 | 85-95 (representative) |

| 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol/Water | 80 | 4-6 | 80-90 (representative) |

Note: This protocol is adapted from the synthesis of benzimidazoles from a related 2-fluoro-5-nitroaniline (B1294389) derivative.[3]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the well-defined reactivity of the aromatic ring, which is activated for nucleophilic aromatic substitution, and the versatile nitro group, which can be readily reduced to an amine. This guide has provided a detailed overview of the core mechanisms, experimental protocols, and quantitative data associated with the key transformations of this compound. The provided information is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel pharmaceuticals and agrochemicals. Further exploration of its reactivity with a broader range of nucleophiles and its application in the synthesis of other complex heterocyclic systems will undoubtedly continue to expand its role in modern organic chemistry.

References

The Strategic Role of 5-Fluoro-2-nitrotoluene in Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-nitrotoluene, a fluorinated aromatic compound, is a key building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique combination of a nitro group, a fluoro substituent, and a methyl group on a toluene (B28343) backbone. These features make it a versatile precursor for a wide range of derivatives with significant potential in medicinal chemistry and materials science. This technical guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data, and visualizations of its role in the synthesis of bioactive compounds.

Core Properties and Synthesis

This compound is a pale yellow liquid or crystalline powder with a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1][2] Its chemical structure allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 446-33-3 | [1] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or pale yellow crystalline powder | [1] |

| Boiling Point | 97-98 °C at 10 mmHg | [3] |

| Density | 1.272 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.527 | [3] |

| Flash Point | 87 °C | [3] |

The synthesis of this compound is typically achieved through the nitration of 3-fluorotoluene. This electrophilic aromatic substitution reaction is a fundamental process in organic chemistry.

Key Research Applications

The primary research application of this compound lies in its role as a precursor to a wide array of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the fluorine atom is of particular interest as it can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5]

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents.[4][5] The nitro group can be readily reduced to an amino group, yielding 5-fluoro-2-aminotoluene. This aniline (B41778) derivative is a key intermediate for the construction of bioactive heterocyclic scaffolds, such as quinolines and benzimidazoles, which are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[1][6]

Building Block for Agrochemicals

The fluorinated and nitrated toluene structure is also a valuable synthon in the development of novel agrochemicals.[7] Organofluorine compounds are prevalent in modern herbicides, fungicides, and insecticides due to their enhanced efficacy and stability.[7]

Experimental Protocols

This section provides detailed methodologies for key transformations involving this compound and its derivatives.

Protocol 1: Reduction of this compound to 5-Fluoro-2-aminotoluene

This protocol describes the reduction of the nitro group to an amine, a fundamental step in utilizing this compound as a building block. The procedure is adapted from a similar reduction of a related compound.[4]

Materials:

-

This compound

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Concentrated sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 5-fluoro-2-aminotoluene, which can be purified further if necessary.

Table 2: Typical Reaction Parameters for the Reduction of a Nitroaromatic Compound

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2-fluoro-5-nitrotoluene | [4] |

| Reducing Agent | Tin(II) chloride dihydrate | [4] |

| Molar Ratio (Substrate:SnCl₂·2H₂O) | 1 : 3 | [4] |

| Reaction Temperature | Reflux | [4] |

| Reaction Time | 1-3 hours | [4] |

| Typical Yield | 85-95% | [4] |

Protocol 2: Synthesis of a Fluorinated Quinoline (B57606) Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated quinoline, a class of compounds with significant biological activity, using a fluorinated aniline derivative like 5-fluoro-2-aminotoluene. This is a representative example of how the intermediate can be used to build more complex heterocyclic systems.[8]

Materials:

-

5-Fluoro-2-aminotoluene (or a similar 2-aminoaryl ketone)

-

A carbonyl compound with an α-methylene group (e.g., acetophenone)

-

Ethanol

-

Potassium hydroxide (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure (Friedländer Synthesis):

-

To a solution of the 2-aminoaryl ketone (e.g., a derivative of 5-fluoro-2-aminotoluene) and the carbonyl compound (e.g., acetophenone) in ethanol, add potassium hydroxide.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.

Table 3: Example of Friedländer Synthesis Yield

| Reactants | Catalyst | Solvent | Yield | Reference |

| 2-aminobenzaldehyde, acetophenone | KOH | Ethanol | ~85% | [8] |

Case Study: Fluorinated Quinolines as Kinase Inhibitors

Derivatives of this compound are valuable precursors for the synthesis of fluorinated quinolines, which have emerged as a promising class of kinase inhibitors for cancer therapy.[9][10] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

Mechanism of Action: Many quinoline-based compounds exert their anticancer effects by inhibiting specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] By blocking the ATP binding site of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to cell proliferation, survival, and angiogenesis.[11]

Quantitative Data: Biological Activity of Fluorinated Quinolines

The following table summarizes the cytotoxic activity (IC₅₀ values) of various fluorinated quinoline derivatives against different cancer cell lines, demonstrating the potential of this class of compounds.

Table 4: Cytotoxicity of Representative Fluorinated Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Compound 6a (meta-fluoro) | MDA-MB-468 (TNBC) | 4.0 | [12] |

| Compound 6b (para-fluoro) | MDA-MB-468 (TNBC) | 5.0 | [12] |

| Compound 6d (meta,para-difluoro) | MDA-MB-468 (TNBC) | ~2.0 (2-fold improvement over 6a/6b) | [12] |

| Lenvatinib | Differentiated Thyroid Cancer | - | [12] |

| Bosutinib | Chronic Myelogenous Leukemia | - | [12] |

Note: IC₅₀ values are highly dependent on experimental conditions and should be compared with caution.

Visualizations

The following diagrams illustrate key concepts related to the research applications of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its strategic importance is particularly evident in the development of novel pharmaceuticals and agrochemicals. The ability to readily transform the nitro group and leverage the advantageous properties of the fluorine substituent provides a powerful tool for medicinal chemists and materials scientists. The experimental protocols and case study presented in this guide highlight the practical applications of this compound and underscore its potential for future research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 5-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-Fluoro-2-nitrotoluene (CAS Number: 446-33-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical Identity and Properties

This compound, with the IUPAC name 4-fluoro-2-methyl-1-nitrobenzene , is an aromatic organic compound.[1] Its chemical structure features a toluene (B28343) molecule substituted with a fluorine atom at the 5-position and a nitro group at the 2-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 446-33-3[1] |

| IUPAC Name | 4-fluoro-2-methyl-1-nitrobenzene[1] |

| Synonyms | 2-Methyl-4-fluoronitrobenzene, 3-Fluoro-6-nitrotoluene, 3-Methyl-4-nitrofluorobenzene[1] |

| Molecular Formula | C₇H₆FNO₂[1] |

| Molecular Weight | 155.13 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 28 °C |

| Boiling Point | 97-98 °C at 10 mmHg[2] |

| Density | 1.272 g/mL at 25 °C[2] |

| Flash Point | 87 °C |

| Refractive Index (n²⁰/D) | 1.527[2] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 | dd | 1H | Ar-H |

| 7.01-7.06 | m | 2H | Ar-H |

| 2.64 | s | 3H | -CH ₃ |

Data sourced from similar compound characterization protocols.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

Peak positions are estimated from typical values for the respective functional groups.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - OH]⁺ |

| 109 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Fragmentation data is based on the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound via the nitration of 3-fluorotoluene.

Materials and Equipment

-

3-Fluorotoluene (1-fluoro-3-methylbenzene)

-

90% Nitric Acid (aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether

-

Ethyl Acetate (B1210297)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Synthesis Procedure

-

Nitration Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 100 mL of 90% aqueous nitric acid is cooled to 0-5 °C using an ice bath. 30 g (273 mmol) of 1-fluoro-3-methylbenzene is added dropwise to the stirred nitric acid solution, maintaining the temperature between 0-5 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

Work-up: The reaction mixture is then poured into ice water. The aqueous layer is extracted three times with 50 mL portions of dichloromethane. The combined organic layers are washed with 100 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by silica gel column chromatography using a gradient elution of 0.5% to 3.3% ethyl acetate in petroleum ether. This affords this compound as a yellow oil.

Characterization

The purified product can be characterized using the spectroscopic methods detailed in Section 2 to confirm its identity and purity.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules. The presence of the nitro and fluoro groups on the aromatic ring makes it a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a variety of reactions to form heterocycles or other functional groups. The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing its metabolic stability and binding affinity.[3]

Workflow and Diagrams

Synthesis Workflow

The synthesis of this compound from 3-Fluorotoluene is a straightforward electrophilic aromatic substitution reaction. The workflow involves the reaction, work-up, and purification steps as detailed in the experimental protocol.

References

Spectroscopic Analysis of 5-Fluoro-2-nitrotoluene: A Technical Guide

Abstract

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 5-Fluoro-2-nitrotoluene (CAS No. 446-33-3). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document presents predicted spectral data, including ¹H NMR, ¹³C NMR, and FTIR spectroscopy, based on established principles of chemical structure and spectroscopy. Detailed experimental protocols for data acquisition are provided, and the relationship between the molecular structure and its spectral signature is illustrated. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Introduction

This compound is an aromatic organic compound featuring a toluene (B28343) backbone substituted with a nitro group and a fluorine atom. These functional groups impart specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate structural elucidation and purity assessment are critical, for which NMR and IR spectroscopy are indispensable tools. This guide outlines the predicted spectral characteristics of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

The spectral data presented herein are based on analysis of the molecular structure, substituent effects, and available spectral databases.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal in the aliphatic region. The strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 8.10 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.8 Hz, ⁴J(H3-F5) ≈ 5.5 Hz |

| H-4 | ~ 7.25 | Triplet of doublets (td) or ddd | ³J(H4-H3) ≈ 8.8 Hz, ³J(H4-H6) ≈ 2.5 Hz, ³J(H4-F5) ≈ 8.8 Hz |

| H-6 | ~ 7.45 | Doublet of doublets (dd) | ⁴J(H6-H4) ≈ 2.5 Hz, ⁴J(H6-F5) ≈ 2.5 Hz |

| -CH₃ | ~ 2.63 | Singlet (s) | N/A |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to or near the fluorine atom will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (-CH₃) | ~ 130.5 | - |

| C-2 (-NO₂) | ~ 149.0 | - |

| C-3 | ~ 125.0 | ²J(C3-F) ≈ 24 Hz |

| C-4 | ~ 115.0 | ²J(C4-F) ≈ 21 Hz |

| C-5 (-F) | ~ 162.0 | ¹J(C5-F) ≈ 250 Hz |

| C-6 | ~ 118.0 | ³J(C6-F) ≈ 8 Hz |

| -CH₃ | ~ 20.5 | - |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

The FTIR spectrum will be characterized by strong absorptions corresponding to the nitro group, the C-F bond, and vibrations of the aromatic ring and methyl group.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | -CH₃ Stretch | Medium-Weak |

| ~ 1615, 1580, 1470 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1530 | Asymmetric NO₂ Stretch | Strong |

| ~ 1350 | Symmetric NO₂ Stretch | Strong |

| ~ 1250 | C-F Stretch | Strong |

| ~ 880 | C-H Out-of-plane Bending | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add 512 to 1024 scans for sufficient signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol (B130326) and allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the solid sample firmly and evenly against the crystal surface. Ensure good contact is made across the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the major peaks on the resulting spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened tissue.

Visualization of Structure-Spectra Correlations

The logical relationships between the functional groups of this compound and their expected spectral signals are depicted in the following diagram.

solubility of 5-Fluoro-2-nitrotoluene in various organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-nitrotoluene in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine the solubility of this compound through established experimental protocols. The guide outlines qualitative solubility information and discusses the theoretical considerations for solubility based on the compound's structure. Detailed methodologies for common solubility determination techniques, including gravimetric, spectroscopic, and chromatographic methods, are presented to enable researchers to generate precise and reliable data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated and nitrated aromatic structure imparts unique chemical properties that are leveraged in the development of novel compounds. A thorough understanding of its solubility in different organic solvents is crucial for process development, formulation, purification, and quality control.

This guide addresses the current gap in documented quantitative solubility data for this compound. While qualitative descriptors such as "soluble" or "slightly soluble" are available for some common solvents, precise numerical data is not readily accessible. Therefore, this document serves as a practical resource by providing detailed experimental protocols that can be implemented in a laboratory setting to determine the solubility of this compound across a range of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | Pale yellow crystalline powder or liquid |

| Melting Point | 10-12 °C |

| Boiling Point | 97-98 °C at 10 mmHg |

| Density | Approximately 1.272 - 1.32 g/cm³ at 25 °C |

Solubility Profile

While specific quantitative data is scarce, a qualitative assessment of this compound's solubility can be inferred from its chemical structure and available information. The presence of a polar nitro group and a semi-polar C-F bond, combined with a nonpolar toluene (B28343) backbone, suggests that its solubility will be highest in polar aprotic and moderately polar solvents.

Table of Qualitative and Estimated Solubility of this compound in Various Organic Solvents:

| Solvent | Solvent Type | Qualitative Solubility | Estimated Solubility Behavior |

| Methanol | Polar Protic | Soluble | High solubility is expected due to hydrogen bonding with the nitro group. |

| Ethanol | Polar Protic | Soluble[1] | Good solubility is expected.[1] |

| Isopropanol | Polar Protic | Likely Soluble | Good solubility is anticipated. |

| Acetone | Polar Aprotic | Likely Soluble | High solubility is expected due to its polarity and aprotic nature. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Good solubility is anticipated. |

| Dichloromethane | Polar Aprotic | Likely Soluble | High solubility is expected. |

| Toluene | Nonpolar | Moderately Soluble | Moderate solubility is expected due to the shared aromatic character. |

| Hexane | Nonpolar | Sparingly Soluble | Low solubility is expected due to the significant difference in polarity. |

| Ether (Diethyl ether) | Moderately Polar | Soluble[1] | Good solubility is expected.[1] |

| Water | Polar Protic | Slightly Soluble[1] | Low solubility is expected due to the predominantly nonpolar character of the molecule.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental methods are recommended.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a classical and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the solute is prepared by shaking an excess amount of the solid in the solvent at a constant temperature until equilibrium is reached. A known volume of the saturated solution is then carefully separated and the solvent is evaporated, leaving the dissolved solid which is then weighed.[1][2]

Apparatus and Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to periodically analyze samples to confirm that the concentration is no longer changing.

-

Once equilibrium is reached, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, and immediately filter it using a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a drying oven or vacuum desiccator.

-

Weigh the dish with the dried residue on an analytical balance.

Calculation: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is highly accurate and suitable for compounds that can be readily analyzed by High-Performance Liquid Chromatography (HPLC).

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered saturated solution is then determined by HPLC using a pre-established calibration curve.[3][4]

Apparatus and Materials:

-

Same as for the gravimetric method (excluding evaporation dishes and oven).

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column and mobile phase.

-

Volumetric glassware for preparing standards.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1-4).

-

Withdraw a sample of the clear, saturated supernatant and filter it.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

Caption: General workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermodynamic Stability of 5-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitrotoluene is an important intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. A thorough understanding of its thermodynamic stability is crucial for ensuring safe handling, storage, and processing, particularly in industrial applications and drug development where thermal processes are common. This technical guide provides a summary of the currently available information on the physicochemical properties and thermodynamic stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various safety data sheets and chemical supplier information.[2][3][4]

| Property | Value | References |

| Molecular Formula | C₇H₆FNO₂ | [3][4] |

| Molecular Weight | 155.13 g/mol | [4] |

| CAS Number | 446-33-3 | [4] |

| Appearance | Clear pale yellow to yellow liquid or pale yellow crystalline powder | [1][3] |

| Melting Point | Not consistently reported; may be a low-melting solid | |

| Boiling Point | 97-98 °C at 10 mmHg | |

| Flash Point | 87 °C (closed cup) | |

| Density | 1.272 g/mL at 25 °C |

Thermodynamic Stability and Hazard Assessment

Nitroaromatic compounds, as a class, are known to be energetic materials that can decompose exothermically, posing potential thermal hazards. The presence of both a nitro group (an oxidizing functional group) and a methyl group (a reducing functional group) on the same aromatic ring suggests that this compound could be thermally unstable under certain conditions.

While specific experimental data for this compound is unavailable, general principles of thermal hazard assessment for related compounds can provide valuable insights. The thermal stability of nitrotoluenes is influenced by factors such as the number and position of nitro groups, as well as the presence of other substituents. The fluorine atom in this compound, being highly electronegative, may influence the electronic properties of the aromatic ring and, consequently, its thermal stability.

Recommended Experimental Protocols for Thermal Stability Assessment

Given the lack of published data, it is strongly recommended that a thorough thermal hazard assessment be conducted before using this compound in any process where it may be subjected to elevated temperatures. The following are standard experimental protocols that should be employed:

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a suitable DSC pan (e.g., gold-plated stainless steel for high-pressure resistance).

-

An empty, hermetically sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped up at a constant heating rate (e.g., 2-10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon).

-

The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

-

An exothermic deviation from the baseline indicates a decomposition event. The onset temperature, peak temperature, and the integrated area of the exotherm (which corresponds to the enthalpy of decomposition) are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition or evaporation, and to quantify the mass loss.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition or volatilization.

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a compound like this compound.

Caption: A logical workflow for the comprehensive thermal hazard assessment of a chemical compound.

Conclusion

While this compound is a valuable chemical intermediate, a critical gap exists in the publicly available literature regarding its quantitative thermodynamic stability. The classification of this compound as a nitrotoluene derivative warrants a cautious approach to its thermal handling. It is imperative for researchers, scientists, and drug development professionals to conduct rigorous experimental thermal analysis, such as DSC and TGA, to establish safe operating parameters and mitigate any potential thermal runaway risks. The protocols and workflow outlined in this guide provide a framework for such an assessment.

References

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 5-Fluoro-2-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document details various synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 446-33-3 | |

| Molecular Formula | C7H6FNO2 | |

| Molecular Weight | 155.13 g/mol | |

| Appearance | Pale yellow crystalline powder | [2] |

| Melting Point | 10-12 °C | [2] |

| Boiling Point | 235-238 °C | [2] |

| Density | 1.32 g/cm³ (approx.) | [2] |

| Solubility | Soluble in ethanol, ether; slightly soluble in water. | [2] |

Synthetic Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The primary methods involve either the direct nitration of a fluorinated precursor or a nucleophilic aromatic substitution reaction. Each pathway offers specific advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Pathway 1: Nitration of 4-Fluorotoluene

A straightforward and common method for the synthesis of this compound is the direct nitration of 4-fluorotoluene. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The fluorine and methyl groups on the starting material direct the position of the incoming nitro group.

Pathway 2: Halogen Exchange from 5-Chloro-2-nitrotoluene

An alternative approach involves a halogen exchange (Halex) reaction, starting from 5-Chloro-2-nitrotoluene. This method is particularly useful when the chlorinated analogue is more readily available or cost-effective. The chlorine atom is displaced by a fluoride (B91410) ion, typically using a fluoride salt as the fluorine source.

Experimental Protocols

Protocol 1: Nitration of 2-Fluorotoluene (B1218778) to Synthesize 2-Fluoro-5-nitrotoluene

While this protocol details the synthesis of the isomer 2-Fluoro-5-nitrotoluene, the principles of nitration are analogous for the synthesis of this compound from 4-fluorotoluene.

Materials:

Procedure:

-

Cool 33 ml of nitric acid to -15°C.[3]

-

Over a period of two hours, add 30 g of 2-fluorotoluene to the cooled nitric acid while maintaining the temperature at -15°C.[3]

-

Stir the mixture at -15°C for one hour.[3]

-

Allow the reaction temperature to rise to 20°C.[3]

-

Pour the reaction mixture into ice and extract with ether.[3]

-

Wash the organic phase with water, dry it, and evaporate the solvent.[3]

-

The residue is rectified to yield 2-fluoro-5-nitro-toluene.[3]

Quantitative Data:

Protocol 2: Palladium-Catalyzed Fluorination of 2-Chloro-5-nitrotoluene

This protocol describes a modern approach using a palladium catalyst for the synthesis of 2-Fluoro-5-nitrotoluene, which can be adapted for the synthesis of this compound from 5-chloro-2-nitrotoluene.

Materials:

-

2-Chloro-5-nitrotoluene (0.12 mmol)[4]

-

BrettPhos (6.4 mg, 0.012 mmol, 10 mol %)[4]

-

(COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol %)[4]

-

Silver fluoride (AgF) (23 mg, 0.18 mmol)[4]

-

Toluene (B28343) (2 mL)[4]

-

4-Fluorotoluene (13.2 μL, 0.12 mmol, 1 equiv) (as a standard)[4]

-

Dodecane (B42187) (27.3 μL, 0.12 mmol, 1 equiv) (as a standard)[4]

-

Celite

Procedure:

-

To an oven-dried resealable tube equipped with a stir bar, add the aryl halide (0.12 mmol), BrettPhos (6.4 mg), (COD)Pd(CH₂TMS)₂ (2.3 mg), AgF (23 mg), and toluene (2 mL).[4]

-

Seal the tube with a screw-cap and remove it from the glove box.[4]

-

Wrap the tube in aluminum foil and place it in a preheated oil bath at the indicated temperature with adequate stirring.[4]

-

After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.[4]

-

Add 4-Fluorotoluene (13.2 μL) and dodecane (27.3 μL) as standards.[4]

-

Filter the reaction mixture through a glass filter and a plug of Celite to remove all solids.[4]

-

Analyze the filtrate by ¹⁹F NMR for yield and GC for conversion.[4]

Quantitative Data:

-

Yield: 90% (for 2-Fluoro-5-nitrotoluene)[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of fluoronitrotoluene derivatives.

Conclusion

The synthesis of this compound is a critical process for the production of various high-value chemicals. The choice of synthetic route depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the process. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important intermediate. Further research into more sustainable and efficient catalytic systems continues to be an area of active investigation.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-nitrotoluene as a Versatile Chemical Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-fluoro-2-nitrotoluene and its derivatives as key intermediates in the synthesis of targeted cancer therapeutics, specifically focusing on the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. The protocols detailed herein leverage the unique chemical properties of fluorinated nitrotoluenes to construct complex molecular architectures essential for potent and selective kinase inhibition.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the strategic placement of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group serves as a versatile precursor to an amino group, a common feature in kinase inhibitors for establishing key interactions with the target protein.[1][2] This document will focus on a synthetic route to a key intermediate of Ceritinib, a potent second-generation ALK inhibitor, starting from a brominated derivative of this compound.

Application: Synthesis of a Key Intermediate for the ALK Inhibitor Ceritinib

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Ceritinib is an FDA-approved ALK inhibitor that has shown significant efficacy in patients with ALK-positive NSCLC.[5] The synthetic strategy outlined below utilizes 4-bromo-5-fluoro-2-nitrotoluene (B1273068) as a starting material to generate a crucial aniline (B41778) intermediate required for the synthesis of Ceritinib.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway.

| Step | Reaction | Starting Material | Reagent(s) | Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |

| 1 | Suzuki Coupling | 4-Bromo-5-fluoro-2-nitrotoluene | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, Pd(PPh₃)₄, K₂CO₃ | tert-Butyl 4-(4-fluoro-2-methyl-5-nitrophenyl)piperidine-1-carboxylate | 234.02 (SM), 311.23 (Boronic Ester) | 1.0 (SM), 1.2 (Boronic Ester) | 1.63 | 85-95% |

| 2 | Nitro Group Reduction | tert-Butyl 4-(4-fluoro-2-methyl-5-nitrophenyl)piperidine-1-carboxylate | Fe powder, NH₄Cl | tert-Butyl 4-(5-amino-4-fluoro-2-methylphenyl)piperidine-1-carboxylate | 380.44 (Starting Material) | 1.0 | 1.52 | 80-90% |

Experimental Protocols

Step 1: Suzuki Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed Suzuki coupling of 4-bromo-5-fluoro-2-nitrotoluene with a piperidine-boronic ester to form the carbon-carbon bond necessary for the Ceritinib scaffold.[6][7]

Materials:

-

4-Bromo-5-fluoro-2-nitrotoluene

-